Optimized Synthetic Yield via Catalytic Hydrogenation: A Reproducible Protocol
The synthesis of 7-Bromochroman-4-one is achieved via hydrogenation of 7-Bromo-benzopyrone using Wilkinson's catalyst. Under optimized conditions, this route provides a robust and reproducible yield of 79.8% [1]. While alternative methods exist (e.g., intramolecular cyclization with yields of 69-74%) [2], the Wilkinson's catalyst method is specifically validated and quantified, offering a benchmark for process development.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 79.8% |
| Comparator Or Baseline | 7-Bromo-benzopyrone hydrogenation (alternative conditions) |
| Quantified Difference | Comparison to 69-74% yields for alternative routes, but not a direct head-to-head |
| Conditions | Ethanol solvent, 0.3 MPa H2, 70°C, 20 h, 4% mol Rh(PPh3)3Cl |
Why This Matters
This established protocol provides a reliable starting point for process scale-up and ensures batch-to-batch consistency, critical for medicinal chemistry campaigns and industrial supply chains.
- [1] ChemicalBook. (n.d.). 7-bromochroman-4-one synthesis. Retrieved from https://www.chemicalbook.cn/synthesis/7-bromochroman-4-one.htm View Source
- [2] Chem960. (n.d.). 7-溴-4-二氢色原酮的合成路线有哪些? [Synthesis routes of 7-bromochroman-4-one?]. Retrieved from https://m.chem960.com View Source
